molecular formula C10H22O2Si2 B091658 1,2-Bis(trimethylsilyloxy)cyclobutene CAS No. 17082-61-0

1,2-Bis(trimethylsilyloxy)cyclobutene

Cat. No.: B091658
CAS No.: 17082-61-0
M. Wt: 230.45 g/mol
InChI Key: WOBRFSDEZREQAB-UHFFFAOYSA-N
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Description

1,2-Bis(trimethylsilyloxy)cyclobutene is an organosilicon compound with the molecular formula C10H22O2Si2. It is a colorless liquid that is used in various chemical reactions and applications. The compound is known for its unique structure, which includes a cyclobutene ring with two trimethylsilyloxy groups attached.

Mechanism of Action

Target of Action

1,2-Bis(trimethylsilyloxy)cyclobutene is a useful chemical reactant used in the preparation and biological activity of serine and threonine β-lactones as inhibitors of hepatitis A virus 3C cysteine proteinase .

Mode of Action

The compound undergoes Aldol condensation reaction with carbonyl compounds . This reaction involves the addition of a nucleophile, such as a carbonyl compound, to a carbonyl group. The product of this reaction is a β-hydroxy carbonyl compound.

Biochemical Pathways

The Aldol condensation reaction is a key step in many biochemical pathways, including the synthesis of various sesquiterpenes and diterpenes . These are a class of terpenes that consist of three isoprene units and have the molecular formula C15H24. They play a role in the biochemical processes of various organisms, including humans.

Pharmacokinetics

Given its molecular weight of 23045 , it is likely to have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed.

Result of Action

The compound reacts with Br2 to give cyclobutanedione . Cyclobutanedione is a cyclic dione that can be used as a building block in organic synthesis. It is also used in the synthesis of functionalized decalins , which are used in the total synthesis of various sesquiterpenes and diterpenes .

Action Environment

The action of this compound is influenced by environmental factors such as temperature and pH. For instance, the compound has a boiling point of 58-59 °C at 2 mmHg , indicating that it is volatile at high temperatures. Its reactivity with moisture or water is also a factor to consider . Therefore, it should be stored in an inert atmosphere at 2-8°C to maintain its stability and efficacy.

Biochemical Analysis

Biochemical Properties

It has been used as a reactant in the preparation and biological activity of serine and threonine β-lactones, which are inhibitors of hepatitis A virus 3C cysteine proteinase

Molecular Mechanism

It is known to undergo photocycloaddition with 2-cyclohexenones and Aldol condensation reaction with carbonyl compounds . It also reacts with Br2 to give cyclobutanedione . These reactions suggest that 1,2-Bis(trimethylsilyloxy)cyclobutene may interact with biomolecules through binding interactions, potentially leading to enzyme inhibition or activation and changes in gene expression.

Preparation Methods

1,2-Bis(trimethylsilyloxy)cyclobutene can be synthesized through several methods. One common method involves the reaction of diethyl succinate with chlorotrimethylsilane in the presence of sodium or a sodium-potassium alloy. The reaction is carried out under an oxygen-free, nitrogen atmosphere, and the product is obtained through distillation under reduced pressure . Another method involves the reaction of adipic acid monoalkyl ester monochloride with trimethyl chlorosilane and metal sodium in a solvent .

Chemical Reactions Analysis

1,2-Bis(trimethylsilyloxy)cyclobutene undergoes various chemical reactions, including:

Common reagents used in these reactions include carbonyl compounds, bromine, and 2-cyclohexenones. The major products formed from these reactions include aldol products and cyclobutanedione.

Scientific Research Applications

1,2-Bis(trimethylsilyloxy)cyclobutene has several scientific research applications, including:

Comparison with Similar Compounds

1,2-Bis(trimethylsilyloxy)cyclobutene can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its trimethylsilyloxy groups, which provide it with distinct reactivity and applications in organic synthesis.

Properties

IUPAC Name

trimethyl-(2-trimethylsilyloxycyclobuten-1-yl)oxysilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22O2Si2/c1-13(2,3)11-9-7-8-10(9)12-14(4,5)6/h7-8H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOBRFSDEZREQAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)OC1=C(CC1)O[Si](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22O2Si2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60370094
Record name [Cyclobut-1-ene-1,2-diylbis(oxy)]bis(trimethylsilane)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60370094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17082-61-0
Record name [Cyclobut-1-ene-1,2-diylbis(oxy)]bis(trimethylsilane)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60370094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2-Bis(trimethylsiloxy)cyclobutene
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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